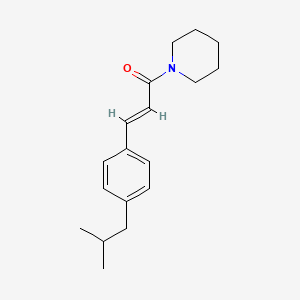

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one

Description

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one is a propenone derivative featuring a piperidine moiety and an isobutylphenyl substituent. Its molecular structure combines a ketone group conjugated to an α,β-unsaturated system, which is common in bioactive molecules. The piperidine ring may enhance solubility and bioavailability, as observed in related compounds .

Properties

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-15(2)14-17-8-6-16(7-9-17)10-11-18(20)19-12-4-3-5-13-19/h6-11,15H,3-5,12-14H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEXCGYPBCMAQA-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328273 | |

| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819161 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329778-70-3 | |

| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with piperidine and acetone under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired propenone derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. The use of environmentally benign solvents and catalysts is also emphasized to ensure sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Numerous studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. A study demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .

2. Anti-inflammatory Properties

- Research has highlighted the anti-inflammatory potential of this compound. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases. In vitro studies showed that the compound reduced the expression of inflammatory markers in human cell lines .

3. Neuropharmacology

- The compound has been investigated for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors. Preliminary findings suggest it may have implications in treating neurological disorders such as depression and anxiety due to its modulatory effects on neurotransmitter levels .

4. Material Science

- In addition to its biological applications, 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one is being explored for use in developing advanced materials. Its chemical properties allow it to be utilized as an intermediate in synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Table 2: Synthetic Methods Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Aldol Condensation | Reaction of isobutylphenylacetone with piperidine | 85 |

| Michael Addition | Addition of piperidine to α,β-unsaturated carbonyl | 75 |

| Cyclization | Formation of the piperidine ring from precursor | 90 |

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various derivatives of chalcones, including 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one, demonstrating their efficacy against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the compound's potential as a lead for further development .

Case Study 2: Anti-inflammatory Mechanisms

In a study focused on chronic inflammation models, the compound was found to inhibit TNF-alpha production significantly, suggesting its utility in treating conditions like rheumatoid arthritis. The mechanism involved downregulation of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Moieties

(a) 1-(4-Iodophenyl)piperidin-2-one

- Structure: Shares the piperidine ring but replaces the propenone system with a ketone directly attached to the phenyl group.

- Properties : The iodine substituent increases molecular weight (MW: 313.19 g/mol) and may influence lipophilicity compared to the isobutylphenyl group in the target compound .

- Activity : Piperidine-containing compounds often exhibit CNS activity, but iodinated analogs may face metabolic stability challenges.

(b) 5-(Piperidinyl)-1-(1H-pyrrolyl)-tetrahydrothieno[2,3-c]isoquinoline Derivatives

- Structure : Complex heterocyclic systems with piperidine and pyrrolyl groups (e.g., compound 7c in ).

- Synthesis: Prepared via condensation reactions similar to propenone derivatives but with thieno-isoquinoline cores .

- Activity : Demonstrated antimicrobial properties, suggesting that the piperidine group may enhance bioactivity in heterocyclic systems .

Propenone Derivatives with Varied Substituents

(a) (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

- Structure: Similar propenone backbone but with hydroxyl or methoxy substituents (e.g., compounds 2–11 in ).

- Activity : Hydroxyl groups improve antioxidant capacity, whereas methoxy substituents enhance lipophilicity .

(b) 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- Structure : Replaces the piperidine group with a nitro-substituted phenyl ring (MW: 353.4 g/mol).

Pharmacologically Relevant Isobutylphenyl Derivatives

(a) 2-(4-Isobutylphenyl)propionic Acid (Ibuprofen Derivative)

- Structure: Shares the isobutylphenyl group but replaces the propenone-piperidine system with a carboxylic acid.

- Activity: Anti-inflammatory action via COX inhibition. The target compound’s propenone system may offer alternative mechanisms, such as Michael addition reactivity .

(b) 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-tetrahydrochromeno[4,3-d]pyrimidin-5-one

Comparative Data Table

Key Findings and Insights

- Piperidine Role: The piperidine group in the target compound likely improves solubility and bioavailability compared to nitro or hydroxyl analogs, as seen in chromeno-pyrimidine derivatives .

- Synthetic Routes : Claisen-Schmidt condensation () and heterocyclic core formation () are common strategies for such compounds, suggesting scalable synthesis for the target molecule .

Biological Activity

3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isobutylphenyl group and a propenone moiety. This unique structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. While specific data on 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one is limited, related compounds have shown promising results against various microbial strains. For instance, piperidinothiosemicarbazones demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against Mycobacterium tuberculosis strains, suggesting that structural modifications in piperidine derivatives can enhance their antimicrobial potency .

Anti-inflammatory Effects

In the context of inflammation, compounds similar to 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. Some derivatives exhibited IC50 values significantly lower than established COX inhibitors like Celecoxib, indicating a potential role in managing inflammatory conditions . The anti-inflammatory mechanism often involves the modulation of signaling pathways associated with inflammatory responses.

Anticancer Potential

The anticancer activity of piperidine derivatives has been well-documented. For example, piperine, a well-known derivative, has shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and modulation of cell cycle proteins . The structural similarities suggest that 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one may also exhibit such properties, warranting further investigation into its anticancer mechanisms.

The biological activity of 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.

- Modulation of Cell Signaling : Compounds like piperine interact with multiple signaling molecules (e.g., NF-κB, MAPK pathways), which are crucial in regulating inflammation and apoptosis .

- Structural Activity Relationship (SAR) : Modifications in the piperidine moiety and the phenyl substituent can enhance or reduce biological activity, highlighting the importance of structural configuration in drug design .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally related enones. For example, reacting 4-isobutylacetophenone with a piperidine-substituted aldehyde under basic conditions (e.g., NaOH/EtOH) typically yields the target compound. Optimization involves adjusting reaction time (24–48 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:aldehyde). Catalytic amounts of phase-transfer agents (e.g., TBAB) may enhance interphase reactivity . Purity is confirmed via HPLC using a methanol/sodium acetate buffer (65:35, pH 4.6) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the α,β-unsaturated ketone backbone and piperidine substituents. Key signals include the enone proton (δ 6.8–7.2 ppm, doublet) and piperidine methylenes (δ 1.4–2.6 ppm) .

- HPLC : Reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) is recommended. Mobile phases should balance methanol and sodium 1-octanesulfonate buffer (pH 4.6) to resolve polar byproducts .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the key stability considerations for storing 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one?

- Methodological Answer : The compound is sensitive to light and humidity due to its conjugated enone system. Store under inert gas (argon) at –20°C in amber vials. Stability assays should monitor degradation via HPLC every 3–6 months. Note that surface adsorption on glassware may occur; silanized vials minimize losses .

Advanced Research Questions

Q. How do structural modifications to the piperidine or isobutylphenyl moieties influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:

- Piperidine : Replace with morpholine or pyrrolidine to assess steric/electronic effects on receptor binding.

- Isobutylphenyl : Introduce halogen substituents (e.g., fluorine) to modulate lipophilicity and metabolic stability.

- Assays : Use in vitro models (e.g., receptor-binding assays for CNS targets) and compare IC values. Butyrophenone derivatives with similar scaffolds show antipsychotic activity, suggesting dopamine receptor interactions .

Q. How can discrepancies in purity assessments between HPLC and NMR be resolved?

- Methodological Answer : Contradictions often arise from undetected impurities (e.g., diastereomers or hydrate forms). Strategies include:

- Multi-Detector HPLC : Pair UV with evaporative light scattering (ELS) or charged aerosol detection (CAD) to identify non-chromophoric impurities.

- 2D NMR : Use HSQC or NOESY to distinguish overlapping signals from contaminants.

- Control Experiments : Repeat synthesis under anhydrous conditions to rule out hydrate formation .

Q. What computational approaches predict the reactivity of 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D or serotonin receptors. Focus on the enone’s electrophilicity and piperidine’s hydrogen-bonding potential.

- DFT Calculations : Compute Fukui indices to identify reactive sites for metabolic oxidation (e.g., CYP450-mediated degradation).

- MD Simulations : Assess conformational stability in lipid bilayers to predict blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.